molecular formula C49H69ClN4O6 B12365494 Cy5-PEG3-TCO4

Cy5-PEG3-TCO4

Cat. No.: B12365494
M. Wt: 845.5 g/mol
InChI Key: QDYUNNFQCUYELC-NAFXZHHSSA-N
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Description

Cy5-PEG3-TCO4 is a functionalized fluorescent dye molecule that combines Cyanine 5 dye, three polyethylene glycol units, and a trans-cyclooctene group. This compound is widely used in biochemical and molecular biology applications for labeling and detection purposes. The Cyanine 5 dye provides strong red fluorescence, making it ideal for high-sensitivity imaging and detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5-PEG3-TCO4 is synthesized by conjugating Cyanine 5 dye with three polyethylene glycol units and a trans-cyclooctene group. The synthesis involves multiple steps, including the activation of functional groups and coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts or reagents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities. The final product is typically provided as a solid or in solution form, depending on the intended use .

Chemical Reactions Analysis

Types of Reactions

Cy5-PEG3-TCO4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cy5-PEG3-TCO4 exerts its effects through its fluorescent properties and bioorthogonal reactivity. The Cyanine 5 dye emits strong red fluorescence upon excitation, allowing for high-sensitivity detection. The trans-cyclooctene group undergoes iEDDA reactions with tetrazine-containing molecules, enabling specific labeling and conjugation in biological systems .

Properties

Molecular Formula

C49H69ClN4O6

Molecular Weight

845.5 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h6-7,9,13-14,16-19,23-28,39H,8,10-12,15,20-22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b7-6-;

InChI Key

QDYUNNFQCUYELC-NAFXZHHSSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-]

Origin of Product

United States

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